molecular formula C6H8N2O3S B13961343 Pyrimidin-2-ylmethyl methanesulfonate

Pyrimidin-2-ylmethyl methanesulfonate

Cat. No.: B13961343
M. Wt: 188.21 g/mol
InChI Key: RZEMIXAKYSHULR-UHFFFAOYSA-N
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Description

Pyrimidin-2-ylmethyl methanesulfonate is a chemical compound with the molecular formula C6H8N2O3S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their diverse biological and pharmaceutical activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidin-2-ylmethyl methanesulfonate typically involves the reaction of pyrimidine derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain consistency and quality. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Pyrimidin-2-ylmethyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which have significant biological and pharmaceutical applications .

Scientific Research Applications

Pyrimidin-2-ylmethyl methanesulfonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of pyrimidin-2-ylmethyl methanesulfonate involves its role as an alkylating agent. It reacts with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the modification of DNA, proteins, and other cellular components, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

  • Pyridin-2-ylmethyl methanesulfonate
  • Quinolin-2-ylmethyl methanesulfonate

Comparison: Pyrimidin-2-ylmethyl methanesulfonate is unique due to its specific structure and reactivity. Compared to pyridin-2-ylmethyl methanesulfonate and quinolin-2-ylmethyl methanesulfonate, it exhibits distinct biological activities and chemical properties, making it valuable in different research and industrial applications .

Properties

Molecular Formula

C6H8N2O3S

Molecular Weight

188.21 g/mol

IUPAC Name

pyrimidin-2-ylmethyl methanesulfonate

InChI

InChI=1S/C6H8N2O3S/c1-12(9,10)11-5-6-7-3-2-4-8-6/h2-4H,5H2,1H3

InChI Key

RZEMIXAKYSHULR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=NC=CC=N1

Origin of Product

United States

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